2-Ethenyl-1-methoxy-4-nitrobenzene

Description

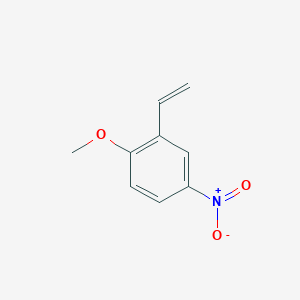

2-Ethenyl-1-methoxy-4-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 4, and an ethenyl (-CH₂CH₂) group at position 2. Its structure is characterized by the conjugation of the nitro group and the ethenyl moiety, which may influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-ethenyl-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVZBAJBYXTMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609683 | |

| Record name | 2-Ethenyl-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103851-61-2 | |

| Record name | 2-Ethenyl-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-methoxy-4-vinylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. For example, the Friedel-Crafts acylation followed by nitration and subsequent reduction steps can be employed to introduce the necessary functional groups onto the benzene ring . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like bromine in the presence of iron bromide (FeBr3) for bromination, or nitric acid for nitration.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as 2-chloro-1-methoxy-4-nitrobenzene from chlorination reactions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₉NO₃

- Average Mass : 179.175 g/mol

- Structure : The compound features a nitro group (-NO₂) and a methoxy group (-OCH₃) attached to a benzene ring, which contributes to its reactivity and applications in organic synthesis.

Organic Synthesis

2-Ethenyl-1-methoxy-4-nitrobenzene serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals. For instance, it can be transformed into other nitro-substituted compounds through electrophilic aromatic substitution reactions .

Research has indicated that compounds containing nitro and methoxy groups may exhibit significant biological activity. Studies are ongoing to explore the interactions of this compound with biomolecules, which could lead to potential applications in drug development. The compound's structure allows it to engage in redox reactions, which are critical in biochemical pathways .

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in medicinal chemistry. Its unique structure may contribute to the development of new therapeutic agents targeting various diseases. The nitro group can enhance the biological activity of the molecule by participating in metabolic processes within biological systems .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it suitable for creating colorants used in textiles and coatings .

Nitration Process

A common method for synthesizing this compound is through the nitration of 2-methoxyethylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the desired position on the benzene ring .

Purification Techniques

Post-synthesis purification methods such as recrystallization or distillation are employed to enhance yield and purity. These methods are essential for obtaining high-quality products suitable for research and industrial applications .

Case Study 1: Drug Development

A study investigated the potential of this compound derivatives as anti-cancer agents. The research demonstrated that modifications to the nitro group significantly influenced the cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anti-cancer drugs.

Case Study 2: Agrochemical Applications

Another study focused on the use of this compound in developing herbicides. The results indicated that certain derivatives exhibited effective herbicidal activity against common agricultural weeds, highlighting its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups onto the benzene ring . The methoxy group, being an electron-donating group, can influence the reactivity and orientation of electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Ethenyl

1-Iodo-4-methoxy-2-nitrobenzene () shares the methoxy and nitro substituents but replaces the ethenyl group with iodine at position 1. Key differences include:

- Electronic Effects : The electron-withdrawing nitro group and electron-donating methoxy group create a push-pull electronic environment. The iodo substituent, being weakly electron-withdrawing via inductive effects, may reduce ring reactivity compared to the ethenyl group, which can participate in conjugation .

- Applications : Iodo-substituted aromatics are often used in cross-coupling reactions, whereas ethenyl groups may facilitate polymerization or serve as intermediates in organic synthesis.

Table 1: Substituent Comparison

| Compound | Substituent at Position 2 | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 2-Ethenyl-1-methoxy-4-nitrobenzene | Ethenyl | ~193.18* | Potential synthetic intermediate |

| 1-Iodo-4-methoxy-2-nitrobenzene | Iodo | 295.03 | Catalysis, medicinal chemistry |

*Calculated based on atomic composition.

Allyl vs. Ethenyl Derivatives

Eugenol derivatives such as 4-Allyl-1,2-dimethoxybenzene (8) and 4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene (9) () highlight the impact of allyl groups versus ethenyl groups:

- Biological Activity: Eugenol derivatives demonstrate antibacterial properties, suggesting that this compound could be explored for similar applications if functionalized appropriately .

Table 2: Structural and Functional Comparison

| Compound | Substituents | Key Functional Groups | Notable Properties |

|---|---|---|---|

| This compound | 1-OCH₃, 2-CH₂CH₂, 4-NO₂ | Nitro, ethenyl | Conjugation-enhanced stability |

| 4-Allyl-1,2-dimethoxybenzene (8) | 1-OCH₃, 2-OCH₃, 4-CH₂CHCH₂ | Allyl, methoxy | Antibacterial activity |

Isomerism and Conjugation Effects

(E)-1-Methoxy-3-[2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5, ) is a structural isomer with the nitro group located on the ethenyl-attached phenyl ring. Differences include:

- Applications : Such stilbene derivatives are often used in optoelectronics or as fluorescent probes.

Ethoxy and Nitro-Substituted Analogs

Compounds like 3-Methoxy-5-nitrosalicylaldehyde () feature aldehyde and nitro groups, which introduce hydrogen-bonding capacity and acidity absent in this compound. These differences may render them more suitable for coordination chemistry or pharmaceutical design .

Research Findings and Gaps

- Structural Validation : Techniques like X-ray crystallography (via SHELX programs, ) and NMR () are critical for confirming substituent positions and stereochemistry .

- Data Limitations : Direct biological or physicochemical data for this compound are scarce, necessitating further experimental studies.

Biological Activity

2-Ethenyl-1-methoxy-4-nitrobenzene, also known as 4-methoxy-4-nitrostilbene, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 179.175 g/mol. Its structure features a methoxy group and a nitro group attached to a styrene backbone, which contributes to its reactivity and biological interactions.

The biochemical activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution . This reaction allows the compound to interact with various biological molecules, potentially leading to significant cellular effects.

Key Mechanisms:

- Electrophilic Substitution : The compound can act as an electrophile, forming sigma bonds with nucleophiles in biological systems.

- Reactive Oxygen Species (ROS) Generation : Similar compounds are known to induce oxidative stress, which can lead to cellular damage and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Toxicological Evaluations

A range of toxicological assessments has been conducted on related nitro compounds, providing insights into potential hazards associated with this compound:

- Acute Toxicity Studies : Research has shown that exposure to nitro compounds can lead to severe health effects, including methemoglobinemia. For example, in animal studies, nitrobenzene exposure resulted in significant hematological changes such as anemia and altered blood parameters at doses exceeding 2000 ppm .

- Chronic Exposure Studies : Long-term exposure studies have indicated a dose-dependent increase in neoplastic lesions among laboratory animals exposed to similar nitro compounds. Notably, incidences of hepatocellular carcinoma were observed in high-dose groups .

- Genotoxicity Assessments : Related compounds have demonstrated mutagenic potential in bacterial assays, suggesting that this compound may also possess genotoxic properties .

Summary of Biological Effects

The following table summarizes the observed biological effects associated with this compound based on available literature:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.